N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
Description
N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide: is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the isoindole ring.
Properties
IUPAC Name |
N-tert-butyl-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)14-12(16)15-8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFEPPQYKBAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of the Carboxylic Acid
The carboxylic acid intermediate is activated to facilitate nucleophilic attack by tert-butylamine. Classical methods include:
- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its reactive acid chloride. For instance, reacting 1,3-dihydro-2H-isoindole-1-carboxylic acid with SOCl₂ in dichloromethane generates the corresponding acid chloride, which is then coupled with tert-butylamine in the presence of a base like triethylamine.
- Coupling Reagents : Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable direct amide bond formation without isolating the acid chloride. This method minimizes side reactions and improves yields.
Hydrogenation of Aromatic Isoindole Precursors
Saturation of the isoindole ring can be achieved via catalytic hydrogenation. A reported protocol employs platinum oxide (PtO₂) under hydrogen gas (H₂) at atmospheric pressure to reduce aromatic isoindoles to their dihydro counterparts. For instance, hydrogenating a phthalimide derivative in acetic acid over PtO₂ for 2 hours achieves full saturation of the isoindole ring. Applied to N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide synthesis, this method would involve hydrogenating a pre-formed aromatic isoindole-carboxamide precursor.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Amidation | SOCl₂, tert-butylamine, Et₃N | 70–85% | High purity; scalable | Requires handling corrosive reagents |
| Coupling Reagents | EDC/HOBt, DCM, rt | 65–80% | Mild conditions; fewer side reactions | Higher cost of reagents |
| Catalytic Hydrogenation | PtO₂, H₂, AcOH | 50–60% | Selective saturation | Requires high-pressure equipment |
Mechanistic Insights and Optimization
Acid Chloride Route
The reaction proceeds via nucleophilic acyl substitution:
- Activation : SOCl₂ converts the carboxylic acid to an acid chloride, releasing SO₂ and HCl.
- Amidation : tert-Butylamine attacks the electrophilic carbonyl carbon, displacing chloride to form the amide.
Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the acid chloride.
- Employ a two-fold excess of tert-butylamine to drive the reaction to completion.
Hydrogenation Pathway
The mechanism involves adsorption of H₂ onto the PtO₂ surface, followed by sequential hydrogen addition to the aromatic ring. Steric hindrance from the tert-butyl group may slow the reaction, necessitating extended reaction times.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-tert-butyl-isoindole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: N-tert-butyl-isoindole-2-carboxylic acid.
Reduction: N-tert-butyl-2,3-dihydro-1H-isoindole-2-amine.
Substitution: Various N-alkyl or N-aryl isoindole derivatives.
Scientific Research Applications
Chemistry: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
- N-tert-butyl-2,3-dihydro-1H-pyrrole-1-carboxamide
- N-tert-butyl-2,3-dihydro-1H-indole-2-carboxamide
- N-tert-butyl-2,3-dihydro-1H-benzimidazole-2-carboxamide
Comparison: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in pharmaceuticals and industrial chemistry .
Biological Activity
N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
This compound features a unique isoindole structure that contributes to its pharmacological properties. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Cyclooxygenase Inhibition : Studies have indicated that isoindole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is associated with anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
- Nitric Oxide Synthase Modulation : The compound has been shown to influence nitric oxide synthase (iNOS) activity, which plays a critical role in inflammatory responses .
3.1 Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties. Research has shown that it can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action suggests its potential in managing conditions characterized by chronic inflammation.
3.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound in models of ischemic stroke. One derivative exhibited significant inhibition of platelet aggregation and improved survival rates in neuronal cell lines exposed to oxidative stress. In vivo experiments demonstrated reduced infarct sizes and improved neurobehavioral outcomes in ischemic rat models .
3.3 Antioxidant Activity
The compound has shown considerable antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various cellular models. This property is crucial for protecting cells from damage during pathological conditions such as ischemia-reperfusion injury .
4.1 Stroke Model Study
In a controlled study involving transient middle cerebral artery occlusion (MCAO), administration of this compound significantly reduced cerebral infarction and improved motor function recovery compared to controls. The compound's high bioavailability facilitated effective brain tissue distribution, highlighting its therapeutic potential for acute ischemic strokes .
5. Summary of Research Findings
| Activity | Mechanism | Outcome |
|---|---|---|
| Anti-inflammatory | COX inhibition; modulation of cytokines | Reduced inflammation markers; enhanced IL-10 levels |
| Neuroprotection | Inhibition of platelet aggregation; antioxidant | Decreased infarct size; improved neurobehavioral scores |
| Antioxidant | Free radical scavenging | Protection against oxidative stress |
6. Future Perspectives
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects in clinical settings. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential applications in various therapeutic areas beyond stroke and inflammation.
Q & A
Q. What are the recommended synthetic routes for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, and how can reaction conditions be optimized for laboratory-scale production?
The synthesis typically involves multi-step reactions starting from tert-butylamine derivatives and isoindole precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., DCM or THF) under inert atmospheres.
- Cyclization : Acid- or base-catalyzed ring closure to form the dihydroisoindole core.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity.
Optimization focuses on temperature control (0–25°C for sensitive steps) and stoichiometric adjustments to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., 600 MHz in CDCl₃) to confirm stereochemistry and functional groups.
- Mass spectrometry : High-resolution ESI-MS or GC-MS for molecular weight verification.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Cross-referencing with databases like PubChem ensures structural validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents.
- Waste disposal : Segregate halogenated solvents (e.g., DCM) and amide-containing waste.
- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for toxicity data .
Q. How can researchers access authoritative structural databases for verifying the compound's molecular properties?
- PubChem : Provides experimental and computed properties (e.g., SMILES, InChIKey).
- EPA DSSTox : Offers toxicological and regulatory data.
- CAS Common Chemistry : Validates IUPAC names and registry numbers.
These resources are critical for confirming synthetic intermediates and avoiding structural misassignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different studies involving this compound?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) from multiple sources.
- Dose-response validation : Replicate experiments with standardized protocols (e.g., IC₅₀ measurements in triplicate).
- Structural analogs : Evaluate bioactivity trends using derivatives with modified tert-butyl or isoindole groups to isolate critical pharmacophores .
Q. What computational modeling approaches are suitable for predicting the compound's reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with protein targets (e.g., enzymes or receptors).
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales. Validate with experimental SAR data .
Q. What strategies are effective in minimizing side reactions during the synthesis of tert-butyl-containing carboxamides?
- Protecting groups : Temporarily shield reactive amines or hydroxyls using Boc or Fmoc groups.
- Low-temperature reactions : Perform acylations at –20°C to prevent tert-butyl group cleavage.
- Catalytic optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance selectivity .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate R/S configurations.
- Biological testing : Compare enantiomers in vitro (e.g., kinase inhibition assays) to identify active forms.
- Crystallographic studies : Correlate absolute configuration with binding pocket interactions .
Q. What advanced techniques are recommended for analyzing degradation products of this compound under various storage conditions?
- Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines).
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Forced degradation : Use oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to mimic long-term instability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the isoindole ring.
- In silico screening : Prioritize derivatives with improved LogP or polar surface area for enhanced bioavailability.
- ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (AMES test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
